
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of an ethyl ester group, a methyl group, and a tetrahydro structure. Indazoles are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of hydrazine derivatives with α-ketoesters under acidic conditions.
Modern Methods: Advances in synthetic chemistry have introduced methods such as palladium-catalyzed reactions and microwave-assisted synthesis, which offer higher yields and better selectivity.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of method depends on the desired scale and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides and other substituted indazoles.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate has been investigated for its potential therapeutic effects.
Key Findings :
- Anticancer Activity : Research indicates that derivatives of indazole compounds can exhibit anticancer properties. Studies have shown that modifications in the indazole structure can lead to enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Some studies suggest that compounds with indazole structures may possess antibacterial and antifungal activities. The specific ethyl ester form may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies .
Agrochemicals
The compound's structural characteristics make it a candidate for developing new agrochemicals.
Case Studies :
- Pesticide Development : Research into indazole derivatives has shown promise in the development of novel pesticides. These compounds can target specific biochemical pathways in pests while minimizing toxicity to non-target organisms .
- Herbicides : The potential for creating selective herbicides based on the indazole scaffold has been explored, with some derivatives demonstrating effective herbicidal activity against common weeds .
Material Science
In material science, this compound can be utilized in the synthesis of polymers and other materials.
Applications :
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry to enhance properties such as thermal stability and mechanical strength .
- Nanomaterials : Research is ongoing into the incorporation of indazole derivatives into nanomaterials for applications in electronics and photonics due to their unique electronic properties .
Data Table of Key Research Findings
Mechanism of Action
The mechanism by which Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate: Contains an ethyl ester group and a methyl group.
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 3-methyl-2H-indazole-5-carboxylate: Lacks the tetrahydro structure.
Uniqueness: The presence of the tetrahydro structure in this compound distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Biological Activity
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS No. 1956379-74-0) is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of Indazole Derivatives
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Recent studies have highlighted various synthetic routes that yield high purity and yield of this compound, emphasizing the importance of structural modifications in enhancing biological activity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of indazole exhibit significant activity against various microbial strains. In particular, studies have shown that certain modifications to the indazole structure can enhance its efficacy against resistant strains .
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial | |
Indazole derivatives | Antimicrobial activity against resistant strains |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
Recent findings indicate that this compound exhibits antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The mechanism appears to involve inhibition of specific kinases associated with tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the indazole ring significantly influence biological activity. For instance, substituents at the 4 and 6 positions have been shown to enhance inhibitory effects against target enzymes and improve overall potency .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various indazole derivatives highlighted that this compound exhibited superior antimicrobial activity compared to standard antibiotics .
- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound demonstrated significant antiproliferative effects with IC50 values indicating strong potential for further development as an anticancer agent .
Properties
IUPAC Name |
ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7(2)12-13-10/h8H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJDRUBLUMOHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NNC(=C2C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.